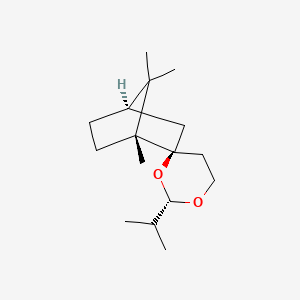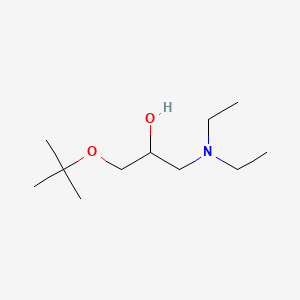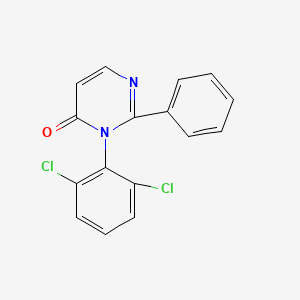
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- is a heterocyclic organic compound that features a pyrimidinone core substituted with a 2,6-dichlorophenyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- typically involves the reaction of 2,6-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the desired pyrimidinone derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- involves its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
- **N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- Pyrrolo[2,3-d]pyrimidine derivatives
Comparison: 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
89069-68-1 |
|---|---|
Molekularformel |
C16H10Cl2N2O |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
3-(2,6-dichlorophenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-7-4-8-13(18)15(12)20-14(21)9-10-19-16(20)11-5-2-1-3-6-11/h1-10H |
InChI-Schlüssel |
PXEKUYOMJRZTGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


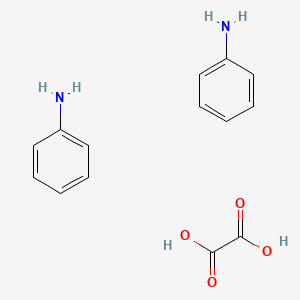

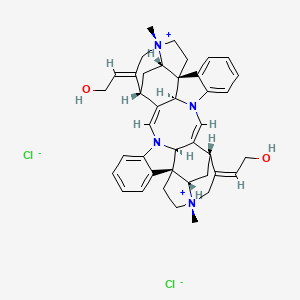
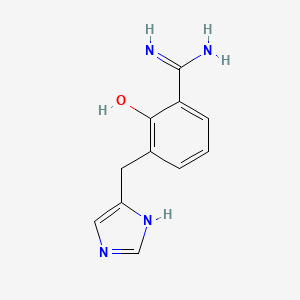


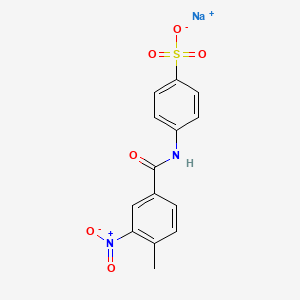
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
